Cas no 107097-80-3 (Loxiglumide)
Loxiglumide Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid,4-[(3,4-dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxo-
- CR-1505
- Loxiglumide
- (+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-
- (R,S-4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid)
- D,L-4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid
- D,L-4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxopentanoic asid
- Pentanoic acid, 4-((3,4-dichlorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxo-, (+-)-
- 4-[(3,4-dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxo-pentanoic acid
- CR 1505
- 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
- anoicacid
- ntanoicacid
- (+-)--5-oxo
- LoxigluMide (CR1505)
- (+-)-4-((3,4-dichlorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxope
- d,l-4-(3,4-dichlorobenzoylamino)-5-(n-3-methoxypropylpentylamino)-5-oxo-pent
- pentanoicacid,4-((3,4-dichlorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)
- 5-[amyl(3-methoxypropyl)amino]-4-[(3,4-dichlorobenzoyl)amino]-5-keto-valeric acid
-
- MDL: MFCD00866772
- Inchi: 1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)
- InChI Key: QNQZBKQEIFTHFZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(NC(CCC(=O)O)C(N(CCCOC)CCCCC)=O)=O)Cl
Computed Properties
- Exact Mass: 460.1534
Experimental Properties
- Density: 1.233±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 113-115 ºC
- Solubility: Almost insoluble (0.045 g/l) (25 º C),
- PSA: 95.94
- pka: pKa ~5(at 25℃)
Loxiglumide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:x and Cl−."> A poison by intravenous. Moderately toxic by ingestion, intraperitoneal, and subcutaneous routes. When heated to decomposition it emits toxic vapors of NOx and Cl−.
Loxiglumide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L472923-1mg |
Loxiglumide |
107097-80-3 | 1mg |
$75.00 | 2023-05-18 | ||
| TRC | L472923-2.5mg |
Loxiglumide |
107097-80-3 | 2.5mg |
$115.00 | 2023-05-18 | ||
| TRC | L472923-5mg |
Loxiglumide |
107097-80-3 | 5mg |
$178.00 | 2023-05-18 | ||
| ChemScence | CS-7580-10mg |
Loxiglumide |
107097-80-3 | ≥98.0% | 10mg |
$72.0 | 2022-04-28 | |
| ChemScence | CS-7580-50mg |
Loxiglumide |
107097-80-3 | ≥98.0% | 50mg |
$288.0 | 2022-04-28 | |
| ChemScence | CS-7580-100mg |
Loxiglumide |
107097-80-3 | ≥98.0% | 100mg |
$504.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L74310-50mg |
Loxiglumide |
107097-80-3 | 98% | 50mg |
¥2638.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L74310-10mg |
Loxiglumide |
107097-80-3 | 98% | 10mg |
¥658.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L74310-100mg |
Loxiglumide |
107097-80-3 | 98% | 100mg |
¥4748.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47006-10mg |
Loxiglumide (CR-1505) |
107097-80-3 | 98% | 10mg |
¥587.00 | 2023-09-08 |
Loxiglumide Suppliers
Loxiglumide Related Literature
-
Stefanie Wenda,Sabine Illner,Annett Mell,Udo Kragl Green Chem. 2011 13 3007
Additional information on Loxiglumide
Loxiglumide (CAS No. 107097-80-3): A Comprehensive Overview
Loxiglumide (CAS No. 107097-80-3) is a synthetic compound that has garnered significant attention in the field of gastroenterology and pharmacology due to its unique properties and potential therapeutic applications. This compound, also known as AC-264613 or KRP-103, is a potent and selective inhibitor of the cholecystokinin (CCK) receptor. Its primary mechanism of action involves blocking the binding of CCK to its receptors, thereby modulating various physiological processes, including gallbladder contraction, pancreatic secretion, and gastrointestinal motility.
The development of Loxiglumide has been driven by the need for effective treatments for conditions such as postprandial distress syndrome (PDS), irritable bowel syndrome (IBS), and functional dyspepsia. These conditions are characterized by symptoms such as abdominal pain, bloating, and early satiety, which significantly impact the quality of life for affected individuals. By inhibiting CCK receptors, Loxiglumide can potentially alleviate these symptoms by reducing gallbladder contraction and slowing gastric emptying.
Recent clinical trials have provided promising results regarding the efficacy and safety of Loxiglumide. A Phase II trial conducted by Kissei Pharmaceutical Co., Ltd., evaluated the effects of Loxiglumide in patients with functional dyspepsia. The study demonstrated that treatment with Loxiglumide led to significant improvements in symptom scores compared to placebo, with a favorable safety profile. These findings have paved the way for further investigation into the therapeutic potential of this compound.
In addition to its role in treating gastrointestinal disorders, Loxiglumide has also shown promise in other areas of research. Studies have explored its potential in managing postoperative ileus, a common complication following abdominal surgery characterized by a temporary loss of bowel function. Preclinical studies have indicated that Loxiglumide can reduce the duration of postoperative ileus by modulating CCK receptor activity, suggesting its potential as an adjunct therapy in surgical settings.
The pharmacokinetic properties of Loxiglumide have been extensively studied to optimize its therapeutic use. It is rapidly absorbed following oral administration and exhibits a short half-life, which allows for multiple dosing regimens to maintain therapeutic levels. The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with minimal renal excretion. These characteristics make it suitable for chronic administration without significant accumulation or toxicity.
Safety is a critical consideration in the development of any pharmaceutical agent. Preclinical studies have shown that Loxiglumide is well-tolerated at therapeutic doses, with no major adverse effects observed in animal models. Clinical trials have also confirmed its safety profile, with common side effects being mild and transient, such as headache and dizziness. These findings support the continued evaluation of Loxiglumide in larger patient populations.
The future prospects for Loxiglumide are promising, with ongoing research aimed at expanding its therapeutic applications beyond gastrointestinal disorders. Potential areas of interest include its use in managing obesity and diabetes, where modulation of CCK receptor activity could play a role in regulating appetite and glucose metabolism. Additionally, there is growing interest in exploring the neuroprotective properties of CCK receptor antagonists like Loxiglumide, which may have implications for neurological disorders such as Alzheimer's disease.
In conclusion, Loxiglumide (CAS No. 107097-80-3) represents a significant advancement in the treatment of gastrointestinal disorders and holds promise for broader therapeutic applications. Its unique mechanism of action as a CCK receptor antagonist makes it a valuable tool in managing conditions such as functional dyspepsia and postoperative ileus. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to the development of more effective treatments for patients.
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